(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride
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Overview
Description
(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride is an organic compound with a unique structure that combines a methoxy group, a dihydroindene ring, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the dihydroindene ring system.
Methoxylation: Introduction of the methoxy group at the 1-position of the dihydroindene ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.
Major Products
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Oxidation: Sulfonic acids are the major products.
Reduction: Sulfinic acids are formed.
Hydrolysis: Sulfonic acids are produced.
Scientific Research Applications
Chemistry
In organic synthesis, (1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of biologically active molecules.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The methoxy group and dihydroindene ring provide additional sites for chemical modification, enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfinic acid: Contains a sulfinic acid group.
(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonamide: Features a sulfonamide group.
Uniqueness
(1S,2R)-1-Methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and functionalized compounds.
Properties
IUPAC Name |
(1S,2R)-1-methoxy-2,3-dihydro-1H-indene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-14-10-8-5-3-2-4-7(8)6-9(10)15(11,12)13/h2-5,9-10H,6H2,1H3/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKJYTPZEQJRGA-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2=CC=CC=C12)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H](CC2=CC=CC=C12)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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